6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione
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Overview
Description
6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a hexan-2-yl group and a dithione moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the nucleophilic substitution of cyanuric chloride with hexan-2-ylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithione moiety to thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazines with different functional groups .
Scientific Research Applications
6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The dithione moiety is particularly important for its reactivity and ability to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating lung and ovarian cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to its specific substitution pattern and the presence of the dithione moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
114547-32-9 |
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Molecular Formula |
C9H16N4S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
6-(hexan-2-ylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H16N4S2/c1-3-4-5-6(2)10-7-11-8(14)13-9(15)12-7/h6H,3-5H2,1-2H3,(H3,10,11,12,13,14,15) |
InChI Key |
UJNSVIPNPJZVLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NC1=NC(=S)NC(=S)N1 |
Origin of Product |
United States |
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